N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide
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Overview
Description
N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide: is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like monoamine oxidase (mao) and nitric oxide synthase (nos), which play crucial roles in neurodegenerative disorders .
Mode of Action
Related compounds have been shown to undergo various chemical reactions, including intermolecular cyclization and 1,3-dipolar cycloaddition .
Biochemical Pathways
It’s known that the biotransformation of similar compounds is dependent on cyp3a, an enzyme involved in drug metabolism .
Pharmacokinetics
Similar compounds have shown dose- and time-dependent kinetics, with non-linear kinetics being more pronounced after multiple dosing .
Result of Action
Related compounds have been associated with neurotoxic potentials .
Action Environment
Oxidative stress has been reported to negatively affect different cellular components, which could potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone. This reaction forms a dihydropyridazine intermediate.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide and a base such as potassium carbonate.
Oxidation: The final step involves the oxidation of the dihydropyridazine intermediate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridazine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridazine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide can be compared with other similar compounds, such as:
4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide: Lacks the methyl group, which may affect its chemical properties and biological activities.
N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide:
4-oxo-1,4-dihydro-3-pyridazinecarboxamide: Lacks both the methyl and phenyl groups, resulting in different chemical and biological properties.
Properties
IUPAC Name |
N-methyl-4-oxo-1-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-13-12(17)11-10(16)7-8-15(14-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRJIKVWZFIPSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C=CC1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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